4-Methoxypyridazine

Overview

Description

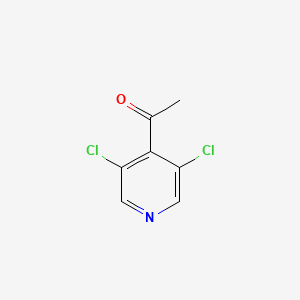

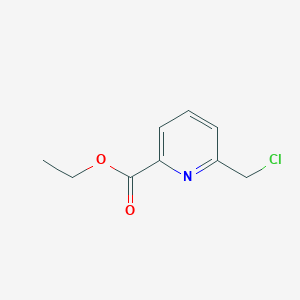

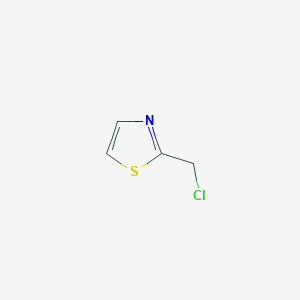

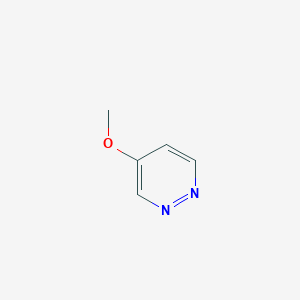

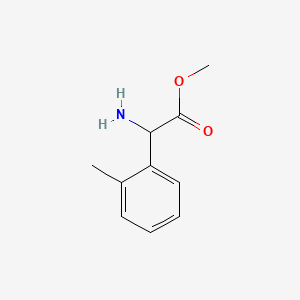

4-Methoxypyridazine is a chemical compound with the molecular formula C5H6N2O and a molecular weight of 110.12 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 4-Methoxypyridazine has been studied in detail. One method involves the methoxylation of 3,4,5-Trichloropyridazine . The reaction of 3,4,5-trichloropyridazine with 1 eq amount of NaOMe resulted in the formation of three dichloromonomethoxypyridazines .

Molecular Structure Analysis

The molecular structure of 4-Methoxypyridazine is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions . The InChI code for 4-Methoxypyridazine is 1S/C5H6N2O/c1-8-5-2-3-6-7-4-5/h2-4H,1H3 .

Chemical Reactions Analysis

The chemical reactions of 4-Methoxypyridazine have been investigated. For instance, the methoxylation of 3,4,6-trichloropyridazine with sodium methoxide was studied in detail . Dimethoxylation of 1 afforded 6-chloro-3,4-dimethoxypyridazine and a molecular complex which is composed of 5 and 3-chloro-4,6-dimethoxypyridazine .

Physical And Chemical Properties Analysis

4-Methoxypyridazine is a solid substance at room temperature . The storage temperature for 4-Methoxypyridazine is room temperature, and it should be sealed in a dry place .

Scientific Research Applications

Medicinal Chemistry

4-Methoxypyridazine: derivatives have been explored for their potential in medicinal chemistry due to their structural properties. They are considered as privileged structures in heterocyclic chemistry and have been associated with a variety of biological activities .

Optoelectronics

These compounds have also found applications in the field of optoelectronics. The electronic properties of 4-Methoxypyridazine make it a candidate for use in electronic devices .

Agrochemicals

In the agrochemical industry, 4-Methoxypyridazine derivatives are investigated for their use as potential components due to their chemical stability and biological activity .

Asymmetric Catalysis

Alkoxy pyridazines, which may include 4-Methoxypyridazine , are used in the design of chiral catalysts to promote asymmetric dihydroxylation, an important reaction in synthetic organic chemistry .

Synthesis and Isolation

Studies have been conducted on the efficient synthesis and isolation of 4-Methoxypyridazine derivatives, which are crucial for their application in various research fields .

Reactivity in Chemical Reactions

Despite the general poor reputation of electron-deficient pyridazines in intermolecular reactions, certain derivatives like 4-Methoxypyridazine have shown surprising reactivity, which can be harnessed in synthetic applications .

Organometallic Chemistry

The metalation of pyridazine derivatives, including 4-Methoxypyridazine , is a significant area of study in organometallic chemistry. The organometallic compounds formed can be used in various subsequent reactions .

Safety and Hazards

properties

IUPAC Name |

4-methoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-8-5-2-3-6-7-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGNREBTEFKPIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564073 | |

| Record name | 4-Methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxypyridazine | |

CAS RN |

20733-11-3 | |

| Record name | 4-Methoxypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20733-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the reactivity of 4-methoxypyridazine towards nucleophilic substitution?

A: While the provided research doesn't directly investigate the reactivity of 4-methoxypyridazine, it does explore the reactivity of related polyfluoropyridazines. [] The studies demonstrate that under strongly acidic conditions, nucleophiles like water or methanol preferentially attack the 3 and 6 positions of the pyridazine ring, even when a methoxy group is present at the 4 position. This suggests that the electron-donating nature of the methoxy group in 4-methoxypyridazine might influence the regioselectivity of nucleophilic attack, but further research is needed to confirm this.

Q2: Can 4-methoxypyridazine be synthesized from other pyridazine derivatives?

A: Yes, research indicates that 4-methoxypyridazine can be synthesized from other substituted pyridazines. One study describes the synthesis of various 4-methoxypyridazines through the reaction of dihydrofuran derivatives with hydrazine hydrate after an oxidation step using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). [] This method highlights the potential for synthesizing specific 4-methoxypyridazine derivatives from readily available starting materials.

Q3: Are there any known methods to characterize the structure of 4-methoxypyridazine and its derivatives?

A: While the provided research doesn't delve into the specific characterization techniques for 4-methoxypyridazine, it utilizes various spectroscopic methods to elucidate the structure of related pyridazine derivatives. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray analysis are likely employed to confirm the structure and study the properties of 4-methoxypyridazine and its derivatives. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Fluorophenyl)methylene]piperidine](/img/structure/B1590906.png)